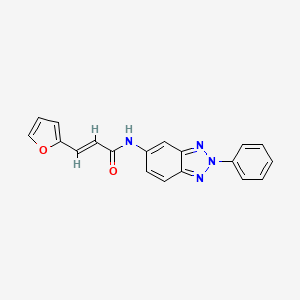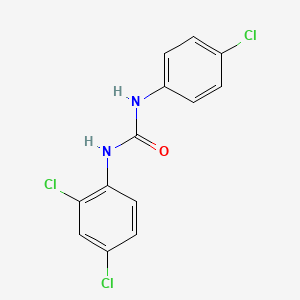
3-(2-furyl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as substituted amidino-benzimidazolyl-furyl-phenyl-acrylic acid's esters, involves multi-step processes starting from corresponding acrylic acids (Hranjec, Grdiša, Pavelić, Boykin, & Karminski-Zamola, 2003). Another synthesis method for similar compounds includes the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Molecular Structure Analysis
The molecular structure of related acrylamide monomers has been investigated using various spectroscopic techniques and quantum chemical calculations (Barım & Akman, 2019).
Chemical Reactions and Properties
Compounds similar to 3-(2-furyl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide have shown to inhibit the proliferation of various tumor cell lines, indicating their potential in antitumor applications (Hranjec et al., 2003).
Physical Properties Analysis
The physical properties of related compounds, like solubility, are crucial in determining their biological activity and application. For instance, N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide showed higher solubility in water and strong antibacterial activity (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these compounds, are vital for their potential applications. For example, furylthiadiazole fragments in certain substances were found to be thermally stable (Kuticheva, Pevzner, & Petrov, 2015).
Aplicaciones Científicas De Investigación
Polymer and Material Science Applications
Polymeric complexes involving related furyl compounds have been studied for their structural and spectroscopic properties. For example, El-Sonbati et al. (2018) explored the synthesis and characterization of supramolecular copper(II) polymeric complexes derived from a biologically active monomer, highlighting the ligand's potential in forming polycrystalline phases with applications in material science (El-Sonbati et al., 2018).
Organic Synthesis and Chemical Properties
The synthesis and steric configurations of furyl-related compounds have been a subject of interest in organic chemistry, as demonstrated by Hirao et al. (1973), who synthesized and analyzed the configurations of various furyl-acrylic acids and their derivatives (Hirao et al., 1973). These studies are fundamental in understanding the chemical behavior and potential applications of furyl compounds in synthesizing new materials or drugs.
Medicinal Chemistry and Biological Activities
Furyl compounds have been evaluated for their biological activities, including their potential as antibacterial agents and in antitumor evaluations. For instance, Saikachi and Suzuki (1958) prepared various 3-(5-nitro-2-furyl) acrylamides, noting their strong antibacterial activity, which could be foundational for developing new antimicrobial agents (Saikachi & Suzuki, 1958). Additionally, Hranjec et al. (2003) synthesized a series of compounds starting from corresponding 3-(2-furyl)-2-phenyl-acrylic acids, testing their cytostatic activities against various malignant cell lines, indicating the potential use of furyl compounds in cancer therapy (Hranjec et al., 2003).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenylbenzotriazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(11-9-16-7-4-12-25-16)20-14-8-10-17-18(13-14)22-23(21-17)15-5-2-1-3-6-15/h1-13H,(H,20,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSRQATYLSSREW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furan-2-yl-N-(2-phenyl-2H-benzotriazol-5-yl)-acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)
![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)

![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)